(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
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Overview
Description
(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone is a complex organic compound that features a combination of an indole moiety, a pyridine ring, and an ethylthio-substituted phenyl group
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways, leading to their diverse biological activities .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole and pyridine intermediates. One common approach is to first synthesize the indole derivative through a Fischer indole synthesis, followed by the introduction of the pyridine ring via a Suzuki coupling reaction. The final step involves the attachment of the ethylthio group to the phenyl ring through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and solvent systems used in each step of the synthesis. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the coupling reactions, while purification techniques like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or other substituted derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
- (2-(Methylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone
- (2-(Ethylthio)phenyl)(5-(pyridin-3-yl)indolin-1-yl)methanone
- (2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-2-yl)methanone
Uniqueness
(2-(Ethylthio)phenyl)(5-(pyridin-4-yl)indolin-1-yl)methanone is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2OS/c1-2-26-21-6-4-3-5-19(21)22(25)24-14-11-18-15-17(7-8-20(18)24)16-9-12-23-13-10-16/h3-10,12-13,15H,2,11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STURWOLQXWVWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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